N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14-6-4-3-5-13(14)20-16(22)12-7-8-15(18-9-12)21-11-17-10-19-21/h3-11H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFQKAMPFGDRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323713 | |
| Record name | N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819570 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672951-14-3 | |
| Record name | N-(2-ethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Nicotinic Acid Derivatives
The most direct method involves converting 6-(1H-1,2,4-triazol-1-yl)nicotinic acid to its acyl chloride intermediate, followed by coupling with 2-ethoxyaniline. Key steps include:
- Acyl Chloride Formation : Treatment of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid with oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 0–5°C for 2 hours yields the corresponding acyl chloride.
- Amide Coupling : Reaction of the acyl chloride with 2-ethoxyaniline in the presence of a base (e.g., triethylamine) at room temperature for 12–16 hours produces the target compound.
Advantages :
Limitations :
Suzuki-Miyaura Cross-Coupling for Triazole Installation
An alternative route installs the triazole moiety via palladium-catalyzed cross-coupling:
- Borylation of Halopyridine : 6-Bromonicotinamide is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.
- Coupling with 1H-1,2,4-Triazole : The boronic ester reacts with 1H-1,2,4-triazole under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄) to yield 6-(1H-1,2,4-triazol-1-yl)nicotinamide.
- Ethoxyphenyl Functionalization : The intermediate is further modified via Ullmann coupling with 2-iodoethoxybenzene.
Key Data :
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂ | 78 | 90 |
| Triazole Coupling | Pd(OAc)₂ | 65 | 88 |
| Ullmann Coupling | CuI | 52 | 85 |
One-Pot Tandem Reactions
Recent advancements employ tandem acylation and cyclization:
- Nicotinamide Activation : 6-Aminonicotinic acid is treated with 1H-1,2,4-triazole-1-carboxylic acid chloride to form a mixed anhydride.
- In Situ Cyclization : The anhydride undergoes thermal cyclization at 120°C in DMF to generate the triazole ring.
- Ethoxylation : The product is reacted with 2-ethoxyphenyl isocyanate to install the ethoxyphenyl group.
Optimization Notes :
- DMF as solvent enhances cyclization efficiency (yield increases from 45% to 68%).
- Elevated temperatures reduce reaction time from 24 hours to 6 hours.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acylation | 82 | 95 | High |
| Suzuki-Miyaura | 52 | 85 | Moderate |
| Tandem Reaction | 68 | 90 | Low |
The acylation route outperforms others in yield and scalability, making it preferable for industrial applications.
Solvent and Catalyst Optimization
- Acylation : Using DCM instead of THF reduces side-product formation by 15%.
- Suzuki-Miyaura : Replacing Pd(OAc)₂ with PdCl₂(PPh₃)₂ increases triazole coupling yield to 73%.
Challenges and Mitigation Strategies
Moisture Sensitivity
The acyl chloride intermediate hydrolyzes readily, necessitating strict anhydrous conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The triazolyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The nicotinamide backbone may also play a role in modulating biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Nicotinamide Derivatives
6-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide (CAS: 338418-95-4)
- Structure : Differs in the phenyl substituent (3-trifluoromethylphenyl vs. 2-ethoxyphenyl).
- Molecular Weight : ~350–360 g/mol (exact unspecified).
- Key Features : The electron-withdrawing trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability compared to the ethoxy group. This substitution may enhance binding to hydrophobic enzyme pockets, as seen in analogs targeting cytochrome P450 enzymes .
6-(1H-1,2,4-Triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide (CAS: 861208-38-0)
- Structure : Contains a 4-trifluoromethoxy (-OCF₃) phenyl group.
- Molecular Weight : ~360–370 g/mol (exact unspecified).
- Such substitutions are common in CNS-targeting drugs .
Comparison Table 1: Nicotinamide Derivatives with Triazole Substituents
| Compound Name | Phenyl Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide | 2-ethoxy | 309.32 | Electron-donating, moderate lipophilicity |
| 6-(1H-1,2,4-Triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | 3-CF₃ | ~350–360 | High lipophilicity, metabolic stability |
| 6-(1H-1,2,4-Triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide | 4-OCF₃ | ~360–370 | Enhanced CNS penetration |
Pyrazole-Substituted Nicotinamide Analogs
N-(2-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 957508-34-8)
- Structure : Replaces triazole with pyrazole.
- Molecular Weight : 308.33 g/mol.
- Key Features : Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower binding affinity to targets like kinases or CYP enzymes. However, it retains the ethoxyphenyl group, preserving solubility .
N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide (CAS: 957508-46-2)
- Structure : Features a 3-acetylphenyl group and pyrazole.
- Molecular Weight : 306.32 g/mol.
Comparison Table 2: Pyrazole vs. Triazole Nicotinamides
| Compound Name | Heterocycle | Phenyl Substituent | Molecular Weight (g/mol) | Solubility vs. Lipophilicity |
|---|---|---|---|---|
| This compound | 1,2,4-Triazole | 2-ethoxy | 309.32 | Balanced |
| N-(2-ethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | Pyrazole | 2-ethoxy | 308.33 | Higher solubility |
| N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | Pyrazole | 3-acetyl | 306.32 | High solubility, lower permeability |
Functional Group Impact on Bioactivity
- Triazole vs. Pyrazole : The 1,2,4-triazole ring’s nitrogen-rich structure enhances metal-binding capacity (e.g., inhibiting metalloenzymes) and metabolic stability compared to pyrazole .
- Substituent Effects :
- Ethoxy (-OCH₂CH₃) : Improves solubility and may reduce toxicity profiles compared to halogenated groups .
- Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to oxidative metabolism, common in agrochemicals and antifungals .
- Acetyl (-COCH₃) : Enhances polarity but may limit cell membrane traversal .
Pharmacological and Industrial Relevance
- Triazole Nicotinamides: Potential use in antifungal agents (similar to myclobutanil metabolites) or herbicides, leveraging triazole’s heterocyclic stability .
- Pyrazole Analogs : Explored in kinase inhibition studies, though with lower efficacy than triazole derivatives in preliminary assays .
- Talarozole (CAS-201410-53-9) : A triazole-containing drug for keratinization disorders, highlighting the therapeutic versatility of this heterocycle .
Biological Activity
N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS: 5433-93-2) is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its diverse biological properties. The ethoxyphenyl and nicotinamide moieties contribute to the compound's pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds containing the triazole structure exhibit various biological activities, including:
- Anticancer Effects : Triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and disrupting microtubule polymerization. For instance, similar N-substituted triazole derivatives have demonstrated efficacy in inhibiting the growth of breast cancer cells (T47D) with low EC50 values .
- Anti-inflammatory Properties : Some studies suggest that triazole derivatives can reduce inflammation through cyclooxygenase (COX) inhibition, which is critical in managing pain and inflammatory diseases .
- Antimicrobial Activity : The presence of the triazole ring has been linked to antimicrobial properties, making these compounds potential candidates for treating infections .
Anticancer Activity
A notable study explored the effects of this compound on various cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis in T47D breast cancer cells. The mechanism involved caspase activation leading to cell cycle arrest at the G2/M phase .
| Compound | Cell Line | EC50 (μM) | GI50 (μM) | Mechanism |
|---|---|---|---|---|
| This compound | T47D | 0.082 | 0.21 | Caspase activation |
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, derivatives similar to this compound were evaluated for their ability to inhibit COX enzymes. Results indicated a dose-dependent reduction in prostaglandin synthesis, suggesting potential use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide?
The synthesis typically involves multi-step reactions to assemble the nicotinamide core, ethoxyphenyl group, and triazole moiety. Key steps include:
- Coupling reactions to attach the ethoxyphenyl group to the nicotinamide backbone.
- Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.
- Solvent optimization : Polar solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction rates .
- Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
- High-Resolution MS (HRMS) : Validates molecular formula and purity.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in nicotinamide at ~1650 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) provides definitive bond angles and spatial arrangement .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms, leveraging the triazole moiety’s affinity for metalloenzymes .
- Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer or microbial models.
- Binding studies : Surface Plasmon Resonance (SPR) quantifies interactions with proteins like albumin or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Advanced optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for regioselective triazole formation.
- Temperature control : Lower temperatures reduce side reactions during sensitive steps (e.g., ethoxyphenyl attachment) .
- Step-wise monitoring : Use Thin-Layer Chromatography (TLC) or HPLC to track intermediate purity .
- Purification techniques : Gradient column chromatography or recrystallization to isolate high-purity product .
Q. What advanced techniques resolve structural ambiguities in analogs of this compound?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., triazole-proton coupling) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental NMR shifts .
- Isotopic labeling : 15N/13C-labeled precursors clarify nitrogen/carbon environments in heterocycles .
Q. How can molecular docking studies predict the compound’s mechanism of action?
- Target selection : Prioritize proteins with known triazole interactions (e.g., CYP51 in fungi or EGFR in cancer).
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores with experimental IC50 values from enzyme assays .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity data?
- Orthogonal assays : Validate binding via SPR and Isothermal Titration Calorimetry (ITC) to rule out false positives .
- Structural analogs : Compare activity across derivatives to identify critical pharmacophores (e.g., ethoxyphenyl vs. methoxyphenyl) .
- Purity verification : Re-test compounds after rigorous purification (≥95% by HPLC) to exclude impurity-driven effects .
Q. What strategies reconcile conflicting solubility or stability data?
- Solvent screens : Test solubility in DMSO, PBS, and simulated biological fluids.
- Accelerated stability studies : Expose the compound to heat, light, and humidity; monitor degradation via LC-MS .
- Co-solvent systems : Use cyclodextrins or liposomes to enhance aqueous stability .
Comparative Analytical Techniques
| Technique | Application | Example Use Case | Reference |
|---|---|---|---|
| 1H NMR | Assign proton environments | Confirm ethoxyphenyl substituent | |
| HRMS | Verify molecular weight and formula | Detect synthetic byproducts | |
| X-ray | Resolve 3D structure | Validate triazole-nicotinamide geometry | |
| DFT Modeling | Predict electronic properties | Correlate structure with activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
